molecular formula C16H12FN3O3S B6429157 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2327905-42-8

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B6429157
CAS No.: 2327905-42-8
M. Wt: 345.3 g/mol
InChI Key: NICQDKNARZQKSN-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Products formed by substitution reactions.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the sulfonamide group.

    Coupled Products: Products formed by coupling reactions, which can be further functionalized for various applications.

Scientific Research Applications

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific combination of a fluorine atom, phenoxypyrimidine moiety, and benzene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICQDKNARZQKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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